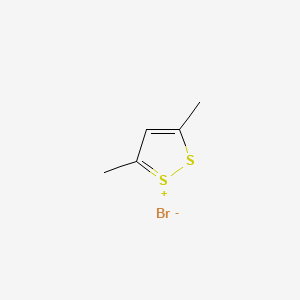
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide: is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethyl-1,2-dithiolium chloride with a brominating agent such as bromine or hydrogen bromide. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the bromide salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules, such as proteins and enzymes, makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use in treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.
作用机制
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its interaction with molecular targets such as enzymes and proteins. The compound’s positively charged nitrogen atom and sulfur atoms allow it to form strong interactions with these targets, modulating their activity and function. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
相似化合物的比较
1,2-Dithiolane: A similar compound with a five-membered ring containing two sulfur atoms.
1,3-Dithiolane: Another related compound with a different ring structure.
Ethane-1,2-dithiol: A simpler compound with two sulfur atoms but no ring structure.
Uniqueness: 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its specific ring structure and the presence of a positively charged nitrogen atom This gives it distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
20365-60-0 |
|---|---|
分子式 |
C5H7BrS2 |
分子量 |
211.1 g/mol |
IUPAC 名称 |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
JKMNRECQORTLKS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[S+]S1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
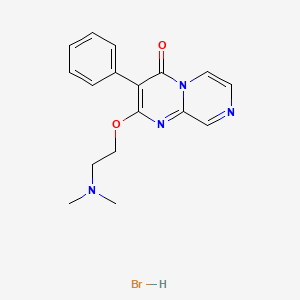

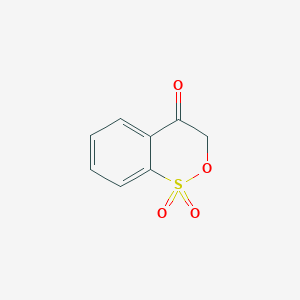

![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
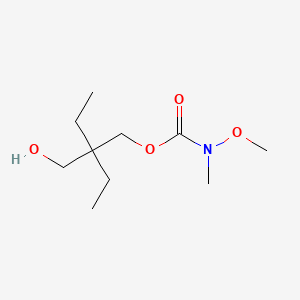

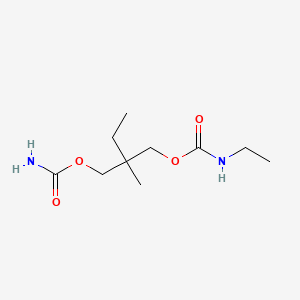
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
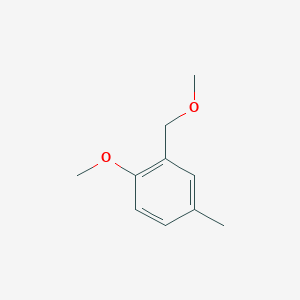
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
